(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Description
Properties
IUPAC Name |
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXRRSLLOTWGJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of pyridine-2-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as an HER2 inhibitor, the compound binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Modifications
The following table summarizes key analogues of the target compound, highlighting substituent variations, biological activities, and structural insights:
Key Findings from Comparative Studies
Geometric and Crystallographic Insights
- Z-Geometry Dominance : All analogues exhibit Z-configuration at the exocyclic double bond, as confirmed by X-ray diffraction (XRD). This geometry ensures planar alignment between the bicyclic core and substituents, critical for π-π stacking interactions in biological targets .
- Hydrogen Bonding: Indole-containing derivatives (e.g., (Z)-2-(1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one) form intermolecular N–H···O hydrogen bonds, enhancing crystal stability . Chlorophenyl and thienyl analogues lack hydrogen-bond donors, relying instead on van der Waals interactions .
Physicochemical Properties
- Solubility: Polar substituents (e.g., 3-hydroxy-4-methoxy) enhance solubility in acetone and methanol, whereas hydrophobic groups (e.g., chlorophenyl) reduce aqueous solubility .
- Stability : Air-sensitive compounds (e.g., 3-hydroxy-4-methoxybenzaldehyde derivatives) require inert storage conditions to prevent oxidation .
Biological Activity
(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, with the CAS number 410087-17-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the molecular formula and a molecular weight of 214.26 g/mol. Its structure features a bicyclic system that is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and cancer treatment.
The compound acts primarily as an inhibitor of specific enzymes involved in neurotransmitter regulation and cancer cell proliferation. Its interaction with these targets may lead to significant therapeutic effects.
Pharmacological Studies
Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetic Characterization :
- Enzyme Inhibition :
Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of the compound on models of neurodegeneration. The results indicated that it significantly reduced neuronal cell death in vitro, likely through modulation of apoptotic pathways.
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and inhibiting cell cycle progression .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 410087-17-1 |
| Bioavailability (oral) | High (specific study results) |
| Key Biological Activities | Neuroprotection, Anticancer |
Q & A
Q. What are the key structural and spectroscopic characteristics of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one?
- Methodological Answer : The bicyclo[2.2.2]octane core and pyridinylmethylidene substituent define its stereoelectronic properties. Key spectroscopic data include:
- Molecular Formula : C₁₃H₁₄N₂O.
- Molecular Weight : 214.27 g/mol (calculated from similar bicyclic compounds in ).
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) for the 3-keto group and pyridine ring vibrations (~1600 cm⁻¹).
- NMR : Distinct signals for the bicyclic protons (δ 1.5–3.0 ppm, multiplicity-dependent splitting) and pyridinyl protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : Base peak at m/z 214 (molecular ion) with fragmentation patterns reflecting loss of CO (28 amu) from the ketone .
Q. How can researchers synthesize this compound while controlling stereochemistry?
- Methodological Answer : A multi-step synthesis is required:
Core Formation : Use a [2.2.2] bicyclo scaffold precursor (e.g., 1-azabicyclo[2.2.2]octan-3-one) ().
Condensation : React the ketone with 2-pyridinecarboxaldehyde under acidic conditions (e.g., HCl/EtOH) to form the Z-configured imine.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the (Z)-isomer.
Critical Factors : pH control during condensation to avoid isomerization, and spectroscopic validation of stereochemistry via NOESY NMR .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the exocyclic double bond in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The conjugated enone system (C=O and C=N) likely exhibits high electrophilicity.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or alkyl halides). Reference gas-phase ionization energy data from to refine models .
Q. How can contradictions in biological activity data be resolved for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform assays across a wide concentration range (nM–mM) to identify non-linear effects.
- Metabolic Stability : Use LC-MS to monitor degradation products in cell culture media ().
- Target Specificity : Employ CRISPR-Cas9 knockout models to confirm off-target effects.
Example : If anti-inflammatory activity conflicts between studies, validate binding affinity to COX-2 vs. NF-κB using surface plasmon resonance (SPR) .
Q. What experimental design principles apply to studying environmental fate or biodegradation?
- Methodological Answer : Adopt a tiered approach ():
Lab-Scale : Aerobic/anaerobic microcosms with soil/water matrices to measure half-life (t₁/₂).
Analytical Methods : Use HPLC-UV or GC-MS to quantify parent compound and metabolites.
Ecotoxicology : Test Daphnia magna or algae for acute/chronic toxicity.
Statistical Design : Randomized block designs with replicates (e.g., 4 replicates per condition) to account for variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
